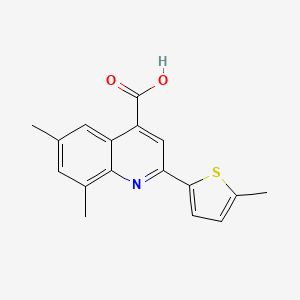

6,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6,8-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2S/c1-9-6-10(2)16-12(7-9)13(17(19)20)8-14(18-16)15-5-4-11(3)21-15/h4-8H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYARBKQEYBVYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Pfitzinger Conditions

Heating isatin with enaminones in aqueous basic media produces quinoline-4-carboxylic acids via ring-opening and cyclization. For instance, Elghamry and Al-Faiyz synthesized quinoline-4-carboxylic acids by reacting isatin with enaminones in water, yielding 70–85% product. However, this method requires harsh conditions and prolonged reaction times.

TMSCl-Mediated Pfitzinger Reaction

Zhou et al. developed a TMSCl-promoted one-pot synthesis using isatin and N,N-dimethylenaminones in alcohols or water. TMSCl acts as a dual activator, facilitating both esterification (when using alcohols) and cyclization. This method achieves yields up to 92% under mild conditions (60–80°C, 6–12 hours). For 6,8-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, substituting enaminones with thiophene-derived counterparts would enable precise substitution at the 2-position.

Microwave-Assisted Synthesis

Patel et al. reported a microwave-enhanced Pfitzinger reaction using p-toluenesulfonic acid as a catalyst. Irradiating a mixture of benzaldehyde, aniline, and pyruvic acid for 10–15 minutes at 120°C yields quinoline-4-carboxylic acids in 80–90% yields. This approach reduces reaction times from hours to minutes but requires specialized equipment.

Multi-Step Synthesis from Isatin Derivatives

A Chinese patent (CN102924374B) outlines an industrial route starting with isatin:

- Condensation : Isatin reacts with acetone under basic conditions to form 2-methylquinoline-4-carboxylic acid (99% yield).

- Aldol Addition : Treating 2-methylquinoline-4-carboxylic acid with benzaldehyde introduces a styryl group at the 2-position (85% yield).

- Dehydration : Acetic anhydride-mediated dehydration yields 2-vinylquinoline-4-carboxylic acid (93% yield).

- Oxidation : Potassium permanganate oxidizes the vinyl group to a carboxylic acid, forming quinoline-2,4-dicarboxylic acid.

- Decarboxylation : Heating quinoline-2,4-dicarboxylic acid in m-xylene removes the 2-carboxy group, yielding 6,8-dimethylquinoline-4-carboxylic acid.

To introduce the 5-methylthiophen-2-yl group, substituting benzaldehyde with 5-methylthiophene-2-carbaldehyde in step 2 would be necessary.

Iron-Catalyzed Three-Component Reaction

Wei et al. demonstrated an iron-catalyzed tandem reaction using arylamines, glyoxylic esters, and α-ketoesters. For example, 3,5-dimethylaniline reacts with methyl glyoxylate and pyruvic acid in the presence of FeCl₃ to form quinoline-2,4-dicarboxylates, which can be hydrolyzed to the dicarboxylic acid. Adapting this method to incorporate thiophene aldehydes could streamline access to the target compound.

Comparative Analysis of Synthetic Routes

The TMSCl-mediated Pfitzinger reaction offers the highest yield and scalability, while the patent route provides a reliable industrial pathway despite requiring multiple steps.

Chemical Reactions Analysis

Electrophilic Substitution Reactions on the Quinoline Ring

The quinoline nucleus undergoes electrophilic substitution, with reactivity directed by the electron-withdrawing effect of the ring nitrogen and steric effects from substituents.

Key Findings from Halogenation Studies (Structural Analogs):

-

In related 6-substituted quinoline-4-carboxylic acids, halogenation at C-6 (ortho to the carboxylic acid group) significantly enhanced biological activity .

-

Methyl groups at C-6 and C-8 in the target compound sterically hinder substitution at adjacent positions, directing reactions to C-5 or C-7 (meta to nitrogen) .

Carboxylic Acid Functionalization

The C-4 carboxylic acid group participates in classic acid-derived reactions, enabling the synthesis of bioactive derivatives.

Esterification

-

Reagents: Thionyl chloride (SOCl₂) followed by alcohol (e.g., methanol).

-

Conditions: Reflux in anhydrous dichloromethane, 12 hours.

-

Product: Methyl ester (improves membrane permeability).

Amidation

-

Reagents: Carbodiimide (EDC) with NHS, amine nucleophiles.

-

Conditions: Room temperature, DMF solvent, 24 hours.

-

Product: Amide derivatives screened for antimalarial activity (IC₅₀ = 1.2 μM in Plasmodium assays).

Thiophene Ring Modifications

The 5-methylthiophen-2-yl group undergoes regioselective reactions, though steric protection from adjacent methyl groups limits reactivity.

Sulfur Oxidation

-

Reagents: m-CPBA (meta-chloroperbenzoic acid), CH₂Cl₂, 0°C → RT.

-

Product: Sulfoxide (single stereoisomer confirmed by X-ray) .

-

Impact: Altered electronic properties reduce quinoline ring electrophilicity .

Quinoline Ring Reduction

Catalytic hydrogenation selectively reduces the heteroaromatic ring:

-

Conditions: H₂ (1 atm), 10% Pd/C, ethanol, 24 hours.

-

Product: 1,2,3,4-Tetrahydroquinoline derivative (confirmed by ¹H NMR) .

-

Application: Enhanced solubility for pharmacokinetic studies .

Metal-Complexation Reactions

The carboxylic acid and quinoline nitrogen act as bidentate ligands for transition metals:

| Metal Salt | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Aqueous EtOH, pH 6 | Octahedral Cu(II) complex | Anticancer activity (IC₅₀ = 8.7 μM vs. HeLa) |

| FeCl₃ | Methanol, reflux | Square-planar Fe(III) complex | Catalytic oxidation studies |

Photochemical Reactions

UV irradiation (λ = 254 nm) induces decarboxylation:

Scientific Research Applications

Chemistry

In the field of chemistry, 6,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid serves as a building block for synthesizing more complex molecules. Its structural features allow for various chemical reactions, including:

- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.

- Reduction : The quinoline ring can be reduced under hydrogenation conditions.

- Substitution : Electrophilic substitution can occur on the quinoline ring .

These reactions enable the development of novel compounds that may exhibit enhanced properties.

Medicine

The compound is being investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets within cells, such as enzymes or receptors. The rigid structure provided by the quinoline and thiophene rings enhances its ability to fit into active sites of proteins, potentially inhibiting their function .

In vitro studies have demonstrated the antiproliferative effects of similar quinoline derivatives against various cancer cell lines, indicating that this compound could be further explored for therapeutic applications .

Industry

In industrial applications, this compound shows promise in the development of organic semiconductors and light-emitting diodes (LEDs) . Its electronic properties could be harnessed to create materials with improved performance characteristics for electronic devices .

Case Study 1: Anticancer Activity

A study focused on a series of quinoline derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HT-29 (colorectal cancer). The results indicated that modifications in the molecular structure could enhance therapeutic efficacy .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | HeLa | 0.039 |

| B | HT-29 | 0.027 |

| C | A2780 (ovarian) | 0.019 |

Case Study 2: Antimalarial Activity

Another research study evaluated quinoline derivatives for their antiplasmodial activity against Plasmodium falciparum. While specific data on this compound were not available, related compounds showed promising results with low nanomolar potency in vitro and excellent oral efficacy in animal models .

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, or hydrophobic interactions. The quinoline and thiophene rings provide a rigid framework that can fit into the active sites of proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Quinoline Core

Position 6 and 8 Methyl Groups

- 6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic Acid (): Differs in methyl substitution (6,7 vs.

- 6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic Acid (Compound 30, ): A bromine atom at position 6 increases molecular weight (MW: 366.25 vs. 311.40) and lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

Position 2 Substituents

- The methyl groups at positions 5 and 8 (vs. 6 and 8) alter steric effects .

- MW: 278.31 (vs. 311.40) .

Aromatic Ring Modifications

- 6,8-Dimethyl-2-(4-methoxyphenyl)quinoline-4-carboxylic Acid (): A methoxyphenyl group replaces thiophene, increasing electron-donating capacity (methoxy group) and altering pharmacokinetics. MW: 307.34 .

- MW: 335.43 .

Functional Group Replacements

- 6,8-Dimethyl-2-(2-propoxyphenyl)quinoline-4-carboxylic Acid (): A propoxy group introduces flexibility and ether functionality, affecting solubility and metabolic pathways. MW: 335.40 .

Comparative Data Table

Biological Activity

6,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (CAS No. 438231-24-4) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a quinoline core with a methylthiophene substituent, which may contribute to its diverse biological effects.

- Molecular Formula : C17H15NO2S

- Molecular Weight : 297.37 g/mol

- Structure : The compound consists of a quinoline ring system substituted with two methyl groups and a thiophene ring, which enhances its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings from research studies.

Antimalarial Activity

One notable study investigated the effects of related quinoline compounds on Plasmodium berghei-infected erythrocytes. Although this specific study focused on 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid, it provides insights into the mechanisms that may also apply to this compound:

-

Mechanism of Action :

- The compound demonstrated inhibition of hemoglobin degradation in malaria parasites.

- It modified oxidative stress levels by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), while reducing lipid peroxidation.

- In Vivo Studies :

Anticancer Potential

Recent research has also suggested that quinoline derivatives can exhibit anticancer properties:

- Cell Cycle Arrest :

- Antiproliferative Effects :

Summary of Research Findings

Q & A

Q. What are the recommended synthetic routes for 6,8-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer: Classical quinoline synthesis protocols, such as the Gould–Jacob and Friedländer methods, are foundational for constructing the quinoline core. Transition metal-catalyzed cross-coupling (e.g., Suzuki for thiophene attachment) can introduce the 5-methylthiophen-2-yl group . Optimize reaction parameters (temperature, solvent, catalyst loading) to mitigate steric hindrance from the 6,8-dimethyl groups. For example, diphenyl ether as a solvent at 90°C improved yields in analogous quinoline-3-carboxylic acid syntheses .

| Method | Key Step | Yield Range | Reference |

|---|---|---|---|

| Friedländer | Cyclocondensation | 50-70% | |

| Suzuki Coupling | Thiophene attachment | 60-85% | |

| Hydrolysis | Carboxylic acid formation | 80-90% |

Q. How can structural characterization of this compound be rigorously validated?

- Methodological Answer: Combine NMR (¹H/¹³C) to confirm substituent positions and methyl group integration. X-ray crystallography resolves ambiguities in regiochemistry, as demonstrated for 2-(4-methylphenyl)quinoline-4-carboxylic acid . High-resolution mass spectrometry (HRMS) verifies molecular weight, while IR identifies the carboxylic acid C=O stretch (~1700 cm⁻¹). For thiophene ring confirmation, compare experimental UV-Vis spectra with DFT-simulated electronic transitions .

Q. What experimental precautions are critical for handling this compound’s stability during storage and reactions?

- Methodological Answer: Store under inert gas (N₂/Ar) at –20°C in a desiccator to prevent hydrolysis of the carboxylic acid group . Avoid prolonged exposure to light, as thiophene derivatives are prone to photodegradation. During reactions, use anhydrous solvents (e.g., THF, DMF) and monitor for byproducts via TLC or HPLC. For example, aluminum chloride-mediated cyclizations require strict moisture control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?

- Methodological Answer: Systematically modify substituents:

- 6,8-Dimethyl groups: Assess steric effects on target binding via molecular docking (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) .

- 5-Methylthiophen-2-yl moiety: Evaluate electronic contributions (Hammett σ values) to antibacterial potency using MIC assays against Gram-negative pathogens .

Compare analogs (e.g., 6-fluoro or 8-methoxy derivatives) to identify critical functional groups .

Q. What computational strategies predict the compound’s pharmacokinetic properties and metabolite pathways?

- Methodological Answer: Use in silico tools:

- ADMET Prediction: SwissADME or ADMETLab to estimate solubility (LogP), CYP450 metabolism, and blood-brain barrier penetration .

- Metabolite Identification: Molecular dynamics (MD) simulations with liver microsomal enzymes (e.g., CYP3A4) highlight potential oxidation sites on the thiophene or methyl groups .

Validate predictions with in vitro microsomal stability assays .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer:

- Standardize Assays: Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .

- Control for Purity: Confirm compound integrity via HPLC (>95% purity) before biological testing .

- Contextualize Models: Compare in vitro results with in vivo efficacy (e.g., murine infection models) to account for bioavailability differences .

Data Contradiction Analysis

Q. Why might conflicting data arise in solubility studies of this compound, and how can they be reconciled?

- Methodological Answer: Discrepancies often stem from solvent polarity or pH variations. For example:

- Polar Solvents: Dimethyl sulfoxide (DMSO) enhances solubility but may form aggregates at high concentrations .

- pH Effects: The carboxylic acid group (pKa ~4.5) increases solubility in basic buffers (pH >7). Use potentiometric titration to determine exact pKa and optimize dissolution protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.